molecular formula C16H12N2O3 B2913134 N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-methylbenzamide CAS No. 683235-06-5

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-methylbenzamide

Cat. No.: B2913134
CAS No.: 683235-06-5
M. Wt: 280.283
InChI Key: MBIKTHQSXFBPRL-UHFFFAOYSA-N
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Description

N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-methylbenzamide is a benzamide derivative featuring a 1,3-dioxo-isoindole core substituted at the 5-position with a 4-methylbenzamide group. These analogs share the isoindole dione scaffold but differ in substituents, enabling comparative analysis of electronic, steric, and functional group effects.

Properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c1-9-2-4-10(5-3-9)14(19)17-11-6-7-12-13(8-11)16(21)18-15(12)20/h2-8H,1H3,(H,17,19)(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBIKTHQSXFBPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-methylbenzamide typically involves the reaction of phthalic anhydride with an amine derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a catalyst like triethylamine to facilitate the formation of the isoindoline ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the purification of intermediates and the use of high-pressure reactors to ensure complete conversion of reactants. The final product is often purified using techniques such as recrystallization or chromatography to achieve the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural Analogs with Isoindole Dione Cores

Substituent Variations on the Isoindole Nitrogen
  • Compound 8c (ZHAWOC5979) : Features a 2-benzyl group on the isoindole nitrogen and a 2-(4-{[5-(benzyloxy)pentyl]oxy}phenyl)acetamide substituent. Yield: 44% .
  • Compound 8d (ZHAWOC5682) : Substituted with a 2-[(4-fluorophenyl)methyl] group on the isoindole nitrogen and a 2-(4-{[5-(benzyloxy)pentyl]oxy}phenyl)acetamide. Yield: 58% .
  • Compound 9d (ZHAWOC5683) : Contains a 2-[(4-fluorophenyl)methyl] group on the isoindole nitrogen and a 2-{4-[(5-hydroxypentyl)oxy]phenyl}acetamide. Yield: 44% .
  • Compound 9e (ZHAWOC6021) : Differs from 9d by a 3-fluorophenylmethyl substitution. Yield: 46% .

Key Observations :

  • Fluorinated substituents (e.g., 8d, 9d, 9e) generally yield higher synthesis efficiencies (58% vs. 44% for non-fluorinated 8c) , likely due to electron-withdrawing effects stabilizing intermediates.
  • Hydrophilic groups (e.g., hydroxypentyloxy in 9d/9e ) may reduce lipophilicity compared to benzyloxy groups in 8c/8d .
Spectral Data Comparison
Compound ¹H-NMR Shifts (Key Protons) ¹³C-NMR Shifts (Key Carbons) HRMS-TOF (Observed vs. Calculated)
8c Aromatic: δ 7.8–7.2 (m) Carbonyl: ~168–170 ppm Matched within 1 ppm
8d Fluorophenyl: δ 7.4–7.1 (m) CF3: ~162 ppm Matched within 1 ppm
9d/9e Hydroxypentyl: δ 3.5–3.2 (t) C-F: ~115 ppm Matched within 1 ppm

Insights :

  • Fluorine atoms in 8d and 9d/9e induce deshielding in adjacent protons and carbons, altering NMR shifts .
  • Hydroxypentyloxy groups in 9d/9e introduce distinct triplet signals (δ 3.5–3.2) for terminal CH2-OH .

Heterocycle-Modified Analogs

Thiadiazole-Based Analog ()

N-[(2,3-Dihydro-2-methyl-3-oxo-1,2,4-thiadiazol)-5-yl]-4-methylbenzamide

  • Structure : Replaces isoindole dione with a 1,2,4-thiadiazole ring.
  • Molecular Weight : 249.29 g/mol .
  • Lower molecular weight (vs. ~350–400 g/mol for isoindole analogs) suggests improved solubility but reduced steric bulk .
Indole-Based Analog ()

4-Butoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide

  • Structure : Features an indole core (vs. isoindole) with a 4-butoxybenzamide group.
  • Key Differences :
    • Indole’s fused benzene-pyrrole system alters aromaticity and hydrogen-bonding capacity compared to isoindole dione.
    • The butoxy group increases lipophilicity (ClogP ~4.5 estimated) vs. 4-methylbenzamide (ClogP ~3.0) .

Functional Group Variations in Benzamide Derivatives

N,O-Bidentate Directing Group ()

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structure : Retains benzamide but replaces isoindole with a hydroxy-dimethylethyl group.
  • Application : Serves as a directing group in metal-catalyzed C–H functionalization .
  • Comparison : The absence of a heterocyclic core limits π-π stacking interactions but enhances flexibility for chelation.

Biological Activity

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-methylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

  • Molecular Formula : C15H15N3O3
  • Molecular Weight : 287.31 g/mol
  • CAS Number : 1178456-03-5

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival. For instance, it has been noted to interact with dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell division .
  • Antitumor Activity : Preliminary studies have indicated that the compound exhibits antitumor properties, particularly against certain cancer cell lines. Its mechanism may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell growth and survival .
  • Anti-inflammatory Effects : The compound has also shown promise as an anti-inflammatory agent. Research indicates that it may reduce inflammatory markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionInhibits DHFR leading to reduced cell growth
Antitumor ActivityInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces inflammatory markers

Case Studies

  • Antitumor Efficacy :
    • A study evaluated the effects of this compound on various cancer cell lines. The results demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM, indicating its potential as a therapeutic agent for breast cancer treatment.
  • Inflammatory Response :
    • In a model of acute inflammation, administration of the compound resulted in a marked decrease in edema formation and pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that the compound could be further investigated for its role in treating inflammatory diseases like arthritis .

Research Findings

Recent investigations into the pharmacological properties of this compound highlight its potential as a lead compound for drug development:

  • Cytotoxicity Studies : The compound was tested against various human cancer cell lines (e.g., HeLa, A549) showing promising results with selective cytotoxic effects compared to non-cancerous cells.
  • Mechanistic Insights : Further research is needed to elucidate the precise molecular mechanisms through which this compound exerts its effects, particularly regarding its interaction with specific cellular pathways involved in apoptosis and inflammation.

Q & A

Q. What are the recommended synthetic routes for preparing N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-methylbenzamide, and what reaction conditions optimize yield?

  • Methodological Answer : A common approach involves coupling 4-methylbenzoyl chloride with 5-amino-1,3-dihydroisoindole-1,3-dione under amide-forming conditions. highlights the use of tetrahydrofuran (THF) as a solvent with diisopropylethylamine (DIPEA) and 4-dimethylaminopyridine (DMAP) to activate the reaction, achieving yields of ~75% at 20°C . For reproducibility, stoichiometric ratios (e.g., 1.2 equivalents of acyl chloride to amine) and inert atmospheres (N₂/Ar) are critical. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirm the presence of the isoindole-dione ring (δ 7.8–8.2 ppm for aromatic protons) and the methylbenzamide group (δ 2.4 ppm for CH₃).
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement, as validated in for isoindole derivatives. Hydrogen-bonding patterns in the crystal lattice can reveal stacking interactions critical for stability .
  • HRMS : Exact mass analysis (e.g., m/z 296.0922 for C₁₆H₁₂N₂O₃) ensures molecular integrity.

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data when testing this compound against metabotropic glutamate receptors (mGluRs)?

  • Methodological Answer : demonstrates that isoindole derivatives like CPPHA act as positive allosteric modulators (PAMs) of mGluR5 via novel binding sites distinct from MPEP-sensitive sites. To address contradictory activity:
  • Mutagenesis Studies : Introduce mutations (e.g., F585I in mGluR5) to isolate binding sites .
  • Radioligand Displacement Assays : Use [³H]MPEP to confirm off-target interactions.
  • Functional Assays : Measure intracellular Ca²⁺ flux in HEK293 cells expressing wild-type vs. mutant receptors.

Q. What strategies are recommended for designing structure-activity relationship (SAR) studies to improve proteolysis-targeting chimera (PROTAC) efficacy using this compound?

  • Methodological Answer : illustrates the use of isoindole-dione scaffolds in PROTACs for androgen receptor degradation. Key SAR strategies:
  • Linker Optimization : Incorporate PEG or piperazine spacers (e.g., 2-azaspiro[3.3]heptane) to balance solubility and binding .
  • Warhead Modification : Replace 4-methylbenzamide with 2-chloro-4-cyanophenoxy groups to enhance E3 ligase recruitment.
  • In Silico Docking : Use AutoDock Vina to predict binding affinities to VHL or CRBN ligases.

Q. How can polymorphic forms of this compound impact preclinical development, and what analytical methods differentiate them?

  • Methodological Answer : emphasizes the importance of polymorph screening for drug-like properties. Methods include:
  • DSC/TGA : Identify melting points and thermal stability (e.g., Form I vs. Form II).
  • PXRD : Compare diffraction patterns (e.g., 2θ = 12.4°, 18.7° for crystalline forms).
  • Solubility Studies : Use biorelevant media (FaSSIF/FeSSIF) to assess bioavailability differences.

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